4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine
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Overview
Description
4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine is a heterocyclic compound that features both a pyrazole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors. One common method is the condensation of 4-amino-2-chloropyrimidine with 1-methyl-4-pyrazole . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-phenylpyrimidine: Similar in structure but with a phenyl group instead of a pyrazole ring.
2-Amino-4,6-dihydroxypyrimidine: Contains hydroxyl groups instead of a pyrazole ring.
Pyrazolo[3,4-d]pyrimidine: A fused ring system with different biological activities.
Uniqueness
4-Amino-2-(1-methyl-4-pyrazolyl)pyrimidine is unique due to the presence of both pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile scaffold in medicinal chemistry.
Properties
Molecular Formula |
C8H9N5 |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C8H9N5/c1-13-5-6(4-11-13)8-10-3-2-7(9)12-8/h2-5H,1H3,(H2,9,10,12) |
InChI Key |
JKOPUKSGHPCYDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=N2)N |
Origin of Product |
United States |
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